n-(Cyclopentanecarbonyl)-n-isobutylglycine
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Overview
Description
N-(Cyclopentanecarbonyl)-N-isobutylglycine is an organic compound that belongs to the class of amino acid derivatives It features a cyclopentanecarbonyl group attached to the nitrogen atom of glycine, with an isobutyl group also bonded to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentanecarbonyl)-N-isobutylglycine typically involves the acylation of glycine with cyclopentanecarbonyl chloride in the presence of a base, followed by the alkylation of the resulting intermediate with isobutyl bromide. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to reflux conditions.
Purification: Column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopentanecarbonyl)-N-isobutylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Cyclopentanecarbonyl)-N-isobutylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-(Cyclopentanecarbonyl)-N-isobutylglycine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and response.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopentanecarbonyl)-N-methylglycine
- N-(Cyclopentanecarbonyl)-N-ethylglycine
- N-(Cyclopentanecarbonyl)-N-propylglycine
Uniqueness
N-(Cyclopentanecarbonyl)-N-isobutylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the isobutyl group enhances its hydrophobicity and may influence its interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[cyclopentanecarbonyl(2-methylpropyl)amino]acetic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(2)7-13(8-11(14)15)12(16)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,15) |
InChI Key |
WKWDHVRBKRDSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(=O)O)C(=O)C1CCCC1 |
Origin of Product |
United States |
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